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molecular formula C9H18N2O B8704934 N-methyl-3-(piperidin-4-yl)propanamide

N-methyl-3-(piperidin-4-yl)propanamide

Cat. No. B8704934
M. Wt: 170.25 g/mol
InChI Key: SATZAZDMXKOQJV-UHFFFAOYSA-N
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Patent
US04289772

Procedure details

Ethyl 3-(piperid-4-yl)propionate (7 g) (prepared similarly to Preparation 21 A using ethyl alcohol in place of methyl alcohol) was dissolved in ethanolic methylamine (33%, 50 ml) and heated in a stainless steel bomb for 6 hours at 120°. The mixture was then evaporated to dryness in vacuo and the residue partitioned between 2 N NaOH (20 ml) and chloroform (40 ml). The chloroform layer was dried (Na2CO3) and evaporated to give N-methyl-3-(piperid-4-yl)propionamide (6 g) as a crude oil.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH:4]([CH2:7][CH2:8][C:9]([O:11]CC)=O)[CH2:3][CH2:2]1.C(O)C.[CH3:17][NH2:18]>>[CH3:17][NH:18][C:9](=[O:11])[CH2:8][CH2:7][CH:4]1[CH2:5][CH2:6][NH:1][CH2:2][CH2:3]1

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
N1CCC(CC1)CCC(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Two
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was then evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
the residue partitioned between 2 N NaOH (20 ml) and chloroform (40 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform layer was dried (Na2CO3)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CNC(CCC1CCNCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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